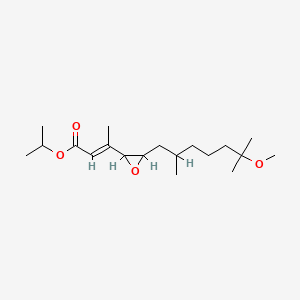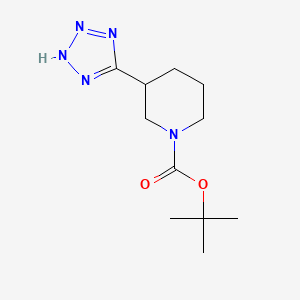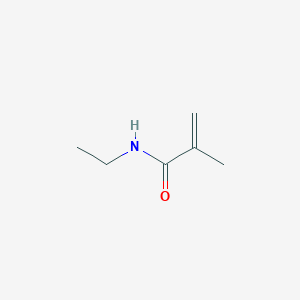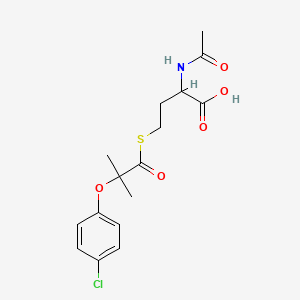![molecular formula C11H10N2O B1625180 [3,3'-Bipyridin]-5-ylmethanol CAS No. 484673-70-3](/img/structure/B1625180.png)
[3,3'-Bipyridin]-5-ylmethanol
Vue d'ensemble
Description
[3,3’-Bipyridin]-5-ylmethanol: is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of [3,3’-Bipyridin]-5-ylmethanol may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3,3’-Bipyridin]-5-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of [3,3’-Bipyridin]-5-ylmethanol can yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in carbon tetrachloride, nitration with nitric acid in sulfuric acid.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: [3,3’-Bipyridin]-5-ylmethanol is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology: In biological research, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, [3,3’-Bipyridin]-5-ylmethanol is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of [3,3’-Bipyridin]-5-ylmethanol involves its interaction with metal centers in coordination complexes. The nitrogen atoms in the pyridine rings can donate electron pairs to metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in medicine for their phosphodiesterase inhibitory activity.
Uniqueness: [3,3’-Bipyridin]-5-ylmethanol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized coordination complexes and advanced materials .
Propriétés
IUPAC Name |
(5-pyridin-3-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZOSIMWVFKMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468072 | |
| Record name | [3,3']bipyridinyl-5-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484673-70-3 | |
| Record name | [3,3']bipyridinyl-5-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)



![3-[(2-fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B1625106.png)



![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)



![Pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B1625119.png)
